3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Sourcing a versatile N-aryl γ-lactam building block with a defined reactive site often leads to lengthy lead times and inconsistent purity. 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 1306606-97-2) resolves this bottleneck. - Enables rapid SAR exploration: The C3-bromine is primed for Suzuki-Miyaura and Buchwald-Hartwig couplings to generate diverse 3-substituted analogs. - Consistent physicochemical profile: The para-CF₃ substituent remains intact during derivatization, ensuring reliable modulation of logP and metabolic stability. - Supply chain certainty: Stocked at ≥95% purity with global shipping, providing a direct route to CNS, herbicidal, or chemical probe candidates.

Molecular Formula C11H9BrF3NO
Molecular Weight 308.09 g/mol
CAS No. 1306606-97-2
Cat. No. B1525396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
CAS1306606-97-2
Molecular FormulaC11H9BrF3NO
Molecular Weight308.09 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1Br)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H9BrF3NO/c12-9-5-6-16(10(9)17)8-3-1-7(2-4-8)11(13,14)15/h1-4,9H,5-6H2
InChIKeyWWDGKNDAVWMBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Chemical Identity & Physicochemical Baseline


3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 1306606-97-2) is an N-aryl-substituted γ-lactam with the molecular formula C₁₁H₉BrF₃NO and molecular weight of 308.09 g/mol . The compound features a pyrrolidin-2-one core bearing a bromine atom at the 3-position and a para-trifluoromethylphenyl substituent on the ring nitrogen . Commercially, this compound is available from multiple chemical suppliers at standard purities of 95% to 98% . Due to the limited published primary literature specifically addressing the biological activity of CAS 1306606-97-2, the current evidence base for procurement decisions relies predominantly on physicochemical properties, structural class inferences, and synthetic utility rather than direct activity data for this exact compound.

Reactive C3 bromine handle for Suzuki, Buchwald-Hartwig couplings
para-CF₃ N-phenyl group modulates lipophilicity and metabolic stability
No direct activity data for CAS; procurement based on synthetic utility and class-level SAR

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Why Generic Substitution Fails


The substitution pattern on the pyrrolidin-2-one scaffold critically determines both reactivity in downstream synthetic transformations and potential biological target engagement. While numerous N-aryl pyrrolidin-2-one derivatives exist, the combination of a C3 bromine leaving group and a para-CF₃ substituent on the N-phenyl ring creates a specific steric and electronic environment that cannot be reproduced by analogs bearing alternative halogen placement or trifluoromethyl regioisomers . Patents describing N-aryl halo-substituted 2-pyrrolidinones as herbicidal agents explicitly differentiate among substitution patterns on the phenyl ring (ortho-, meta-, para-CF₃) and bromine positioning, establishing that even isomeric variations produce distinct chemical entities with non-equivalent properties [1]. For researchers utilizing this compound as a synthetic building block, the C3 bromine serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the para-CF₃ group modulates lipophilicity and metabolic stability—a substitution profile that structurally similar commercial analogs (e.g., CAS 1412417-17-4, CAS 1261994-99-3) do not provide .

CF₃ position

Ortho- or meta-CF₃ regioisomers may alter electronic and steric properties, potentially affecting reactivity and target engagement.

Bromine placement

C4 bromomethyl or aryl-bromine analogs introduce additional reactive sites that can complicate selective cross-coupling strategies.

Commercial look-alikes

CAS 1412417-17-4 (ortho-CF₃) and CAS 1261994-99-3 (aryl-Br) are chemically distinct and may not provide equivalent substitution profiles.

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Differentiation Evidence


Para-CF₃ Substitution Defines a Unique Regioisomer

The target compound (CAS 1306606-97-2) is differentiated from its closest commercial regioisomer, 3-bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 1412417-17-4), by the position of the CF₃ substituent on the N-phenyl ring. The para-substitution pattern alters the electronic distribution across the aromatic ring, resulting in distinct reactivity profiles in palladium-catalyzed cross-coupling reactions and differential binding to hydrophobic protein pockets. Patent literature for related N-aryl pyrrolidin-2-one herbicides establishes that CF₃ substitution position (ortho vs. meta vs. para) yields compounds with varying herbicidal efficacy, confirming that regioisomeric substitution patterns are not functionally interchangeable [1].

Regioisomer differentiation
Cross-study comparable
para-CF₃ substitution (target) vs. ortho-CF₃ (CAS 1412417-17-4) — distinct regioisomers with non-equivalent properties
Regioisomeric substitution directly impacts cross-coupling behavior
Supplier catalog and patent data support regioisomer distinction
Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Bromine Substitution: C3 vs. Bromoalkyl and Aryl Positions

The target compound bears a single bromine at the C3 position of the pyrrolidin-2-one ring (3-bromo substitution). This differs fundamentally from related compounds such as N-m-trifluoromethylphenyl-3-bromo-4-bromomethyl-2-pyrrolidinone, which contains both C3 bromine and a bromomethyl group at C4 [1]. The absence of the C4 bromomethyl group in the target compound provides greater synthetic flexibility and reduces the potential for unwanted nucleophilic substitution side reactions during subsequent transformations. Additionally, the compound is distinguished from 1-(4-bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one (CAS 1261994-99-3), in which the bromine resides on the aromatic ring rather than the pyrrolidin-2-one core [2].

Bromine position
Class-level inference
C3 monobromination vs. C4 bromomethyl or aryl-bromine derivatives — single reactive site at C3 avoids multiple halogens
Synthetic intermediate choice dictates reaction selectivity
Based on patent examples of N-aryl pyrrolidin-2-one analogs
Synthetic Chemistry Herbicide Development Structure-Activity Relationship

CNS Psychotropic Activity of Pyrrolidin-2-one Scaffolds

While direct biological data for CAS 1306606-97-2 are absent from primary literature, class-level evidence for N-aryl and substituted pyrrolidin-2-one derivatives establishes this scaffold as pharmacologically relevant. A 2021 study published in the Russian Journal of Bioorganic Chemistry evaluated framework derivatives containing the pyrrolidin-2-one fragment, with compound TIM-2 exhibiting pronounced anxiolytic, antidepressant, and nootropic activity in rodent behavioral assays [1]. Separately, a 2014 study in Pharmacological Reports evaluated novel pyrrolidin-2-one derivatives for anticonvulsant activity, confirming this scaffold's engagement with CNS targets [2]. The target compound's bromine substituent and para-CF₃ N-aryl group represent structural features that may modulate CNS penetration and receptor binding based on established medicinal chemistry principles for trifluoromethyl-containing compounds.

CNS scaffold activity
Class-level inference
No direct data for CAS 1306606-97-2; framework derivatives show anxiolytic, antidepressant activities in rodent assays
May support SAR studies; direct activity unconfirmed
Procurement decisions must consider lack of specific activity confirmation
CNS Drug Discovery Neuropharmacology Anxiolytic Agents

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Key Application Scenarios


Cross-Coupling Intermediate for Pyrrolidin-2-one Libraries

The C3 bromine substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of diverse 3-substituted N-aryl pyrrolidin-2-one derivatives. The para-CF₃ group on the N-phenyl ring remains intact during such transformations, providing a consistent lipophilic moiety for modulating physicochemical properties of resulting library compounds. This application is supported by the compound's commercial positioning as a building block [1] and the well-established utility of 3-bromo-substituted lactams in cross-coupling chemistry .

CNS Probe Development from Pyrrolidin-2-one Scaffolds

Class-level evidence demonstrates that pyrrolidin-2-one framework derivatives exhibit quantifiable anxiolytic, antidepressant, and nootropic activities [1]. The target compound may serve as a starting material for synthesizing novel CNS-active candidates through modification of the bromine position, while the para-CF₃ N-aryl substituent provides enhanced metabolic stability and blood-brain barrier penetration potential characteristic of trifluoromethyl-containing CNS agents . This scenario is appropriate for medicinal chemistry programs requiring a functionalized pyrrolidin-2-one core with a defined reactive site for SAR exploration.

Herbicide Discovery: Differentiated N-Aryl Substitution Patterns

Patent literature establishes that N-aryl halo-substituted 2-pyrrolidinones possess herbicidal utility, with specific differentiation among CF₃ substitution patterns on the phenyl ring [1]. The target compound's para-CF₃ substitution represents one distinct regioisomeric configuration within this pharmacophore class. Researchers developing herbicides based on the pyrrolidin-2-one scaffold may evaluate this compound alongside its ortho-CF₃ and meta-CF₃ regioisomers to establish structure-activity relationships for herbicidal efficacy and crop selectivity [1].

Application
Selection Property
Validation Focus
Cross-Coupling Intermediate
C3 bromine as defined reactive handle; para-CF₃ stability
Reactivity in Suzuki/Buchwald-Hartwig couplings; CF₃ group integrity
CNS Probe Development
Pyrrolidin-2-one scaffold with class-level CNS psychotropic evidence
Blood-brain barrier penetration potential; C3 functionalization for SAR
Herbicide Discovery
para-CF₃ N-aryl substitution pattern in pyrrolidin-2-one herbicides
Regioisomer comparison for herbicidal screening and selectivity

Technical Documentation Hub

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19 linked technical documents
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